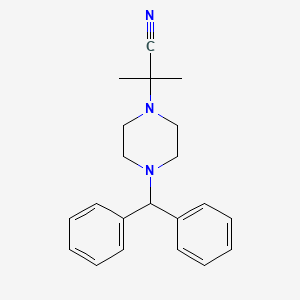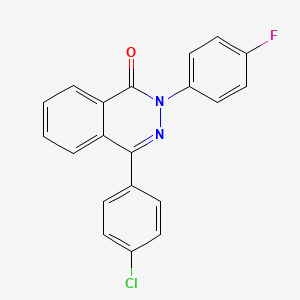
(5E)-5-(dimethylaminomethylidene)-1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one
Übersicht
Beschreibung
(5E)-5-(dimethylaminomethylidene)-1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a dimethylaminomethylidene group and a phenoxyphenyl group. It has garnered interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(dimethylaminomethylidene)-1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: The initial step involves the cyclization of a suitable precursor, such as a β-amino acid derivative, with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Introduction of the Dimethylaminomethylidene Group: This step involves the reaction of the thiazolidinone intermediate with a dimethylamine source, such as dimethylformamide dimethyl acetal, under controlled conditions to introduce the dimethylaminomethylidene group.
Attachment of the Phenoxyphenyl Group: The final step involves the coupling of the phenoxyphenyl group to the thiazolidinone ring, typically through a nucleophilic substitution reaction using a suitable phenoxyphenyl halide and a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminomethylidene group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.
Substitution: The phenoxyphenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation Products: N-oxides of the dimethylaminomethylidene group.
Reduction Products: Alcohol derivatives of the thiazolidinone ring.
Substitution Products: Various substituted phenoxyphenyl derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: Due to its structural similarity to known bioactive thiazolidinones, it may exhibit antimicrobial properties.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry:
Pharmaceuticals: As a precursor or intermediate in the synthesis of complex pharmaceutical compounds.
Agrochemicals: Potential use in the development of new agrochemical agents.
Wirkmechanismus
The mechanism of action of (5E)-5-(dimethylaminomethylidene)-1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents, often used as antidiabetic agents.
Phenoxyphenyl Derivatives: Compounds with similar phenoxyphenyl groups but different core structures, used in various chemical and pharmaceutical applications.
Uniqueness: (5E)-5-(dimethylaminomethylidene)-1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-19(2)12-17-18(21)20(13-25(17,22)23)14-8-10-16(11-9-14)24-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSHVLCNHVPKHY-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-2-(dimethylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B3035858.png)


![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]benzenecarbohydrazide](/img/structure/B3035865.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3035866.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3035867.png)
![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}-N'-[2-(4-fluorophenoxy)ethanimidoyl]benzenecarbohydrazide](/img/structure/B3035868.png)

![2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one](/img/structure/B3035871.png)
![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3035874.png)
![3-chloro-N-[(dimethylamino)methylene]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B3035875.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(4-methoxyphenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B3035878.png)
![8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-N-phenyl-1,4,8-triazaspiro[4.5]decane-4-carboxamide](/img/structure/B3035880.png)
